1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one
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Overview
Description
The compound “4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The spirocyclic system in this compound is a “4.5” system, meaning one ring contains 4 atoms and the other contains 5 atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the spirocyclic system, followed by the addition of the various functional groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. These include a sulfonyl group (-SO2-), a chlorophenyl group (a benzene ring with a chlorine atom), a methylphenoxy group (a benzene ring with a methyl group and an oxygen atom), and an acetyl group (-COCH3) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group is typically quite stable but can participate in certain types of reactions. The chlorophenyl group could potentially undergo reactions at the chlorine atom or at the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the specific functional groups present .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through reactions involving dichloroacetic acid and 1-oxa-4-azaspiro[4.5] decane. The resulting compound exhibits a chiral nature and adopts a chair conformation of the cyclohexyl group, as revealed by X-ray analysis (Wen, 2002).
Crystallographic Studies : Crystallographic analysis plays a crucial role in understanding the structural properties of related spiro compounds. These studies highlight the influence of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
NMR Characterization : NMR techniques, including 13C, 15N, and 17O NMR, have been utilized to assign the relative configuration of similar spiro[4.5]decanes. These methods allow for detailed spectroscopic characterization of compounds with varying substituents (Guerrero-Alvarez et al., 2004).
Chemical Reactivity and Derivatives
Reactivity Studies : Comparative studies have been conducted to examine the chemical reactivity of structurally similar compounds, providing insights into key structural elements necessary for specific chemical transformations (Oh & Kohn, 1992).
Synthesis of Derivatives : Research has focused on synthesizing various sulfur-containing spiro compounds, highlighting the versatility of spiro compounds in forming diverse chemical structures (Reddy et al., 1993).
Orthoester Claisen Rearrangement : The compound's derivatives have been studied under Johnson orthoester Claisen rearrangement conditions, showcasing different olefin geometries and molecular dimensions (Parvez et al., 2001).
Nonlinear Optical Materials
- Nonlinear Optical Properties : A derivative of this compound, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been identified as a potential material for nonlinear optical devices, demonstrating its utility in the field of optoelectronics (Kagawa et al., 1994).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5S/c1-17-4-2-3-5-20(17)29-16-21(26)24-12-10-22(11-13-24)25(14-15-30-22)31(27,28)19-8-6-18(23)7-9-19/h2-9H,10-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITSOYPJRAWKEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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